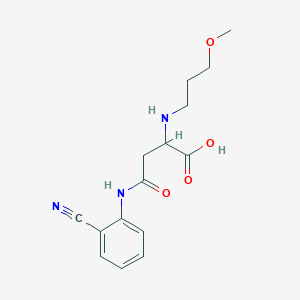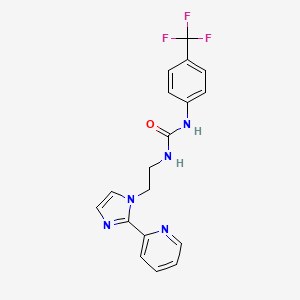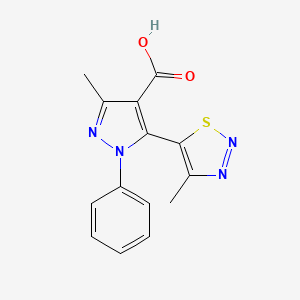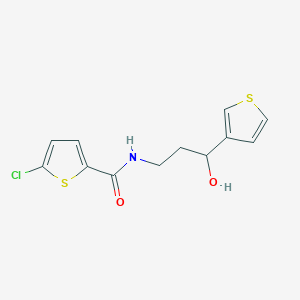
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Aspects
Protecting Groups in Synthesis : Research on protecting the N-H of acetamido groups within glycosyl donors to prevent oxazoline formation during glycosylation reactions has been explored. Different protecting groups, including methoxybenzyl, have shown to facilitate exclusive β-selectivity without oxazoline side products, indicating their utility in complex synthesis processes (Sarkar & Sucheck, 2011).
Host-Guest Chemistry and Fluorescence : Studies on amide-containing isoquinoline derivatives reveal their ability to form crystalline salts and inclusion compounds with various organic molecules, exhibiting enhanced fluorescence properties. This demonstrates the potential of such structures in developing fluorescence-based sensors or materials (Karmakar, Sarma, & Baruah, 2007).
Biological Activities
Antimicrobial Properties : Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the understanding of how structural variations within quinazolinone frameworks can influence biological activity, potentially leading to new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Analgesic and Anti-inflammatory Activities : The design and synthesis of quinazolinyl acetamides have shown significant analgesic and anti-inflammatory activities. These findings underscore the potential of quinazolinone derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Eigenschaften
IUPAC Name |
2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-3-16-30-26(34)17-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)19-27(35)31-18-21-10-14-23(38-2)15-11-21/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRBOQYPRBDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)


amino}acetamide](/img/structure/B2894633.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)


